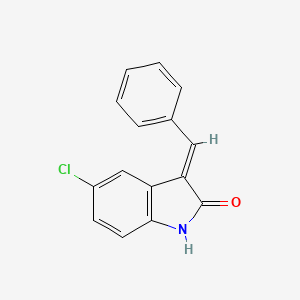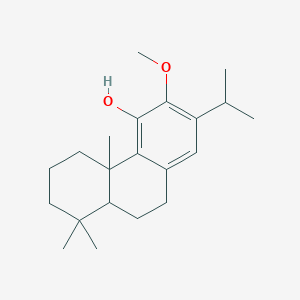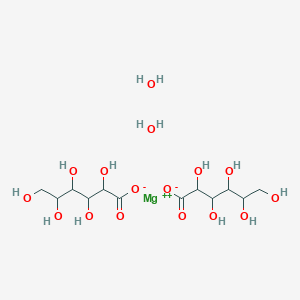![molecular formula C12H11BrN2O B12109548 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- CAS No. 642084-28-4](/img/structure/B12109548.png)
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the second position and a 3-[(3-bromophenyl)methoxy] group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- typically involves the reaction of 2-aminopyridine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-[(3-bromophenyl)methoxy] group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group in the pyridine ring can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, nitric acid), solvents (e.g., acetic acid, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
科学的研究の応用
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
作用機序
The mechanism of action of 2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The amino group in the pyridine ring can form hydrogen bonds with biological molecules, while the 3-[(3-bromophenyl)methoxy] group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
2-Methoxy-3-pyridinamine: Similar structure but with a methoxy group instead of the 3-[(3-bromophenyl)methoxy] group.
3-Bromo-2-pyridinamine: Similar structure but lacks the methoxy group.
2-Pyridinamine, 3-(phenylmethoxy)-: Similar structure but with a phenylmethoxy group instead of the 3-[(3-bromophenyl)methoxy] group.
Uniqueness
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- is unique due to the presence of the 3-[(3-bromophenyl)methoxy] group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for certain applications.
特性
CAS番号 |
642084-28-4 |
|---|---|
分子式 |
C12H11BrN2O |
分子量 |
279.13 g/mol |
IUPAC名 |
3-[(3-bromophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11BrN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) |
InChIキー |
KQYAARNTDVWHSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)COC2=C(N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)
